N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13ClFN/c1-7(14-9-3-4-9)10-5-2-8(13)6-11(10)12/h2,5-7,9,14H,3-4H2,1H3 |
InChI Key |
KFAYNAIFVCBNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Cl)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-chloro-4-fluoroacetophenone with cyclopropylamine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amine to a more reduced form.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Cyclopropanamine Derivatives
The substitution pattern on the phenyl ring significantly impacts the compound’s properties. Below is a comparative analysis with key analogs:
Key Observations :
- Lipophilicity : Bromine substitution (as in the 2-Br analog) increases molecular weight and may improve membrane permeability but could reduce metabolic stability .
- Trifluoromethyl Analogs : The CF₃ group in 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine HCl introduces strong electron-withdrawing effects, which might alter reactivity in synthetic pathways .
Cyclopropanamine Derivatives with Varied Aryl Groups
Comparisons with cyclopropanamines bearing different aryl substituents:
Key Observations :
- Para-Substitution : The 4-Br analog () highlights how positional isomerism affects electronic properties and solubility.
- Heterocyclic Variants : Thiophene-containing analogs (e.g., 1g in ) demonstrate the versatility of cyclopropanamine in accommodating heteroaromatic systems, which may influence bioactivity .
Functional Group Modifications
Differences in amine backbone and functional groups:
Key Observations :
- Imine vs.
Biological Activity
N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to an amine group, which is connected to a 2-chloro-4-fluorophenyl group via an ethyl chain. The presence of halogen atoms (chlorine and fluorine) significantly influences its lipophilicity, stability, and biological activity.
Research indicates that this compound may interact with specific receptors and enzymes, modulating their activity. Such interactions can lead to various biological effects, making it a candidate for therapeutic applications.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, blocking substrate access, and preventing catalytic activity.
- Receptor Modulation : It potentially interacts with various receptors, influencing their signaling pathways.
- Antiparasitic Activity : Preliminary studies suggest that the compound may exhibit activity against certain parasites, although further investigation is needed.
Table 1: Summary of Biological Activities
Case Studies
- Antiparasitic Efficacy : A study evaluated the effects of this compound on Plasmodium falciparum, the malaria-causing parasite. The compound demonstrated significant inhibition in vitro with an EC50 value indicating its potency against the parasite's growth cycle .
- Enzyme Binding Studies : Another investigation focused on the binding affinity of the compound to specific enzymes involved in metabolic pathways. The results indicated that halogen substitutions enhanced binding affinity, suggesting a structure-activity relationship that could be exploited for drug design .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that this compound has favorable absorption and distribution characteristics in biological systems, supporting its potential as a therapeutic agent .
Q & A
Synthesis and Purification Strategies
Type : Basic Question : What synthetic routes are commonly employed for the preparation of N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine, and how is purity validated? Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 2-chloro-4-fluorophenyl ethyl ketone) using hydrogenation catalysts like platinum under controlled pressure and temperature . Purity validation typically involves HPLC-UV (95% purity threshold) for quantitative analysis and ¹H/¹³C NMR for structural confirmation. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while differential scanning calorimetry (DSC) may assess crystallinity .
Biological Activity Profiling
Type : Advanced Question : What in vitro and in vivo models are suitable for evaluating the biological activity of this compound, particularly in inflammation-related research? Answer : Given its structural similarity to TLR4 inhibitors like TAK-242 , in vitro models could include:
- HEK-Blue hTLR4 reporter cells to measure NF-κB activation.
- Primary macrophage assays for cytokine profiling (e.g., IL-6, TNF-α via ELISA).
For in vivo studies , murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) or sepsis are relevant. Dose-response studies should incorporate pharmacokinetic (PK) parameters like plasma half-life, measured via LC-MS/MS .
Structural-Activity Relationship (SAR) Analysis
Type : Advanced Question : How do halogen substituent positions (e.g., 2-chloro vs. 4-fluoro) on the phenyl ring influence the compound’s bioactivity and solubility? Answer : The 2-chloro-4-fluoro substitution pattern enhances lipophilicity (logP ~2.8 predicted), improving membrane permeability but potentially reducing aqueous solubility. Comparative SAR studies with analogs (e.g., 3,4-dichloro derivatives ) show that electron-withdrawing halogens increase receptor binding affinity in hydrophobic pockets. Solubility can be optimized via salt formation (e.g., hydrochloride) or co-solvent systems (e.g., PEG-400) .
Addressing Data Contradictions
Type : Advanced Question : How should researchers reconcile discrepancies in reported IC₅₀ values for structurally similar cyclopropanamine derivatives across studies? Answer : Discrepancies may arise from assay variability (e.g., cell line differences, endpoint measurements) or compound stability issues . Methodological solutions include:
- Standardized protocols (e.g., ATP-based viability assays vs. MTT).
- Stability studies under assay conditions (pH, temperature) via HPLC .
- Meta-analysis of raw data to identify outlier methodologies .
Stereochemical Characterization
Type : Advanced Question : What challenges arise in resolving the stereochemistry of this compound, and what techniques address them? Answer : The cyclopropane ring and chiral center on the ethyl group complicate stereochemical analysis. Solutions include:
- X-ray crystallography for absolute configuration determination.
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
- Vibrational circular dichroism (VCD) for solution-phase stereochemistry .
Stability and Degradation Pathways
Type : Basic Question : What are the key degradation products of this compound under accelerated storage conditions, and how are they mitigated? Answer : Under heat (40°C) or high humidity , degradation via oxidation (cyclopropane ring opening) or hydrolysis (amine group) may occur. LC-MS identifies major degradants like N-oxide derivatives. Mitigation strategies include:
Computational Modeling Applications
Type : Advanced Question : How can molecular docking predict the interaction of this compound with Toll-like receptor 4 (TLR4)? Answer : AutoDock Vina or Schrödinger Glide can model binding to the TLR4/MD-2 complex. Key steps:
- Protein preparation : Retrieve TLR4 structure (PDB: 3FXI) and optimize protonation states.
- Grid generation : Focus on the hydrophobic MD-2 pocket.
- Pose scoring : Compare binding energies (ΔG) with known inhibitors (e.g., TAK-242 ).
Pharmacokinetic and Metabolic Studies
Type : Advanced Question : What methodologies assess the bioavailability and metabolic fate of this compound in preclinical models? Answer :
- Bioavailability : Oral and IV dosing in rodents followed by serial plasma sampling and LC-MS/MS quantification.
- Metabolism : Liver microsome assays (human/rodent) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at cyclopropane). Phase II metabolites (glucuronides) are detected via β-glucuronidase treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
